4-((3-(Tert-butylthio)pyrrolidin-1-yl)sulfonyl)benzenesulfonamide
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Overview
Description
4-((3-(Tert-butylthio)pyrrolidin-1-yl)sulfonyl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring substituted with a tert-butylthio group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Tert-butylthio)pyrrolidin-1-yl)sulfonyl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butylthio group. The final step involves the sulfonylation of the pyrrolidine derivative with benzenesulfonyl chloride under basic conditions.
Preparation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of Tert-butylthio Group: The tert-butylthio group is introduced via nucleophilic substitution reactions, typically using tert-butylthiol and a suitable leaving group.
Sulfonylation: The final step involves the reaction of the pyrrolidine derivative with benzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((3-(Tert-butylthio)pyrrolidin-1-yl)sulfonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or borane can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the sulfonyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylthio group can yield tert-butylsulfoxide or tert-butylsulfone derivatives.
Scientific Research Applications
4-((3-(Tert-butylthio)pyrrolidin-1-yl)sulfonyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, particularly those involving sulfonamide-sensitive enzymes.
Industry: It can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((3-(Tert-butylthio)pyrrolidin-1-yl)sulfonyl)benzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes that interact with the sulfonamide group, thereby affecting metabolic pathways. The molecular targets and pathways involved can vary, but typically include enzymes such as carbonic anhydrases or proteases.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzenesulfonamide: Lacks the tert-butylthio group, which may affect its reactivity and biological activity.
4-((3-Methylthio)pyrrolidin-1-yl)sulfonyl)benzenesulfonamide: Similar structure but with a methylthio group instead of tert-butylthio, which can influence its steric and electronic properties.
4-((3-(Tert-butylthio)pyrrolidin-1-yl)sulfonyl)benzamide: Similar structure but with a benzamide group instead of benzenesulfonamide, affecting its solubility and interaction with biological targets.
Uniqueness
The presence of the tert-butylthio group in 4-((3-(Tert-butylthio)pyrrolidin-1-yl)sulfonyl)benzenesulfonamide imparts unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-(3-tert-butylsulfanylpyrrolidin-1-yl)sulfonylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S3/c1-14(2,3)21-11-8-9-16(10-11)23(19,20)13-6-4-12(5-7-13)22(15,17)18/h4-7,11H,8-10H2,1-3H3,(H2,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHHYCONLIHURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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